molecular formula C7H9NO2 B112844 4-Amino-3-methoxyphenol CAS No. 61638-01-5

4-Amino-3-methoxyphenol

Cat. No. B112844
Key on ui cas rn: 61638-01-5
M. Wt: 139.15 g/mol
InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N
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Patent
US05143920

Procedure details

Sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) were dissolved in water (250 ml) and cooled to 15 C. Sodium nitrite (18.5 g) in water (100 ml) was added and the mixture was immediately poured onto a mixture of ice (300 ml) and hydrochloric acid (54 ml), and stirred at 0° for 20 minutes. The suspension was then added to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). The resulting deep red solution was stirred for 1 hour then heated to 70°. Sodium dithionite was added portionwise until the colour discharged on cooling, crystals of 4-amino-3-methoxyphenol (23 g, 66%) formed which were filtered, washed with water and dried, m.p. 168°-170°.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+].N([O-])=O.[Na+].Cl.[CH3:23][O:24][C:25]1[CH:26]=[C:27]([OH:31])[CH:28]=[CH:29][CH:30]=1.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:9][C:30]1[CH:29]=[CH:28][C:27]([OH:31])=[CH:26][C:25]=1[O:24][CH3:23] |f:1.2.3,4.5,8.9,10.11.12|

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
13.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
54 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
31 g
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at 0° for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15 C
STIRRING
Type
STIRRING
Details
The resulting deep red solution was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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